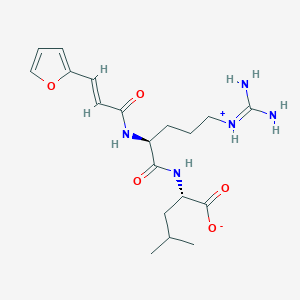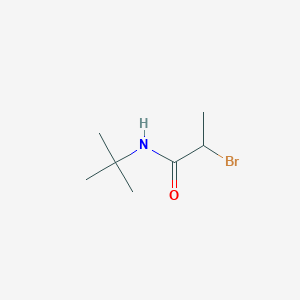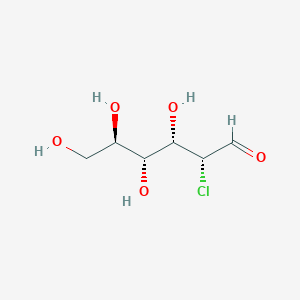
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a white crystalline solid that has a molecular weight of 308.39 g/mol. It is soluble in water and organic solvents, making it a versatile compound for use in various research applications.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is not well understood. However, it is believed that the compound acts as a nucleophile in chemical reactions, allowing it to react with other molecules and form new compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- in lab experiments is its versatility. It can be used in a variety of chemical reactions and has been shown to produce high yields of the desired products. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-. One area of research could focus on developing more efficient synthesis methods for the compound, which could help to reduce its cost and make it more accessible for use in research. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in various fields of research. Finally, research could focus on developing new compounds based on the structure of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-, which could have even greater potential for use in scientific research.
In conclusion, Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is a chemical compound that has a wide range of potential applications in scientific research. Its versatility and relative non-toxicity make it an attractive option for use in various chemical reactions. While there is still much to learn about this compound, continued research could lead to new discoveries and advancements in various fields of scientific research.
Métodos De Síntesis
The synthesis of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- involves the reaction of 2-methyl-1,3-phenylenediamine with acetic anhydride. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. This synthesis method has been well-established in the literature and has been used to produce high yields of the compound.
Aplicaciones Científicas De Investigación
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- has been used in a variety of scientific research applications. One of the most common uses of this compound is as a reagent in chemical synthesis. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propiedades
Número CAS |
92491-20-8 |
|---|---|
Nombre del producto |
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- |
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-(3-acetamido-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(12-8(2)14)5-4-6-11(7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) |
Clave InChI |
NAXDRCLBFGZQSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
Otros números CAS |
92491-20-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)








![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)



